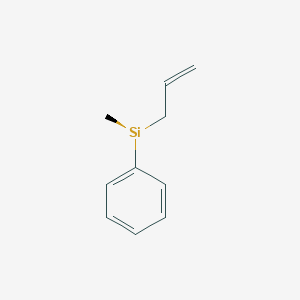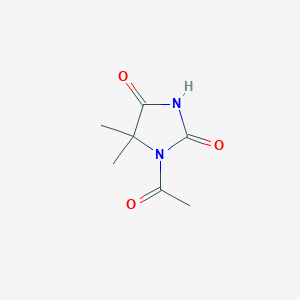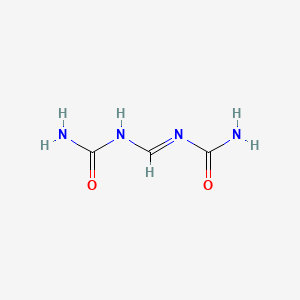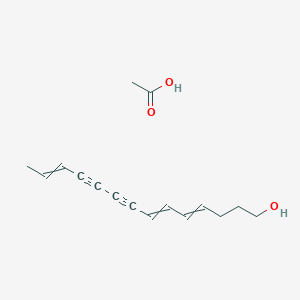
2,4-Dibromo-6-chloro-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-chloro-3-methylphenol is an organic compound with the molecular formula C7H4Br2ClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups on the aromatic ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-chloro-3-methylphenol can be synthesized through the bromination and chlorination of 3-methylphenol (m-cresol). The process involves the following steps:
Bromination: 3-methylphenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions.
Chlorination: The dibrominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form different phenolic derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated phenols.
科学的研究の応用
2,4-Dibromo-6-chloro-3-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phenolic derivatives.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial agents for various industrial applications.
作用機序
The antimicrobial activity of 2,4-Dibromo-6-chloro-3-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol (p-Chlorocresol): Known for its disinfectant and antiseptic properties.
2,4-Dibromo-6-methylphenol: Similar structure but lacks the chlorine atom, used in antimicrobial applications.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains an isopropyl group instead of a chlorine atom, used as a preservative and antimicrobial agent.
Uniqueness
2,4-Dibromo-6-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of these halogens with the phenolic structure provides a broad spectrum of antimicrobial activity, making it effective against a wide range of microorganisms.
特性
CAS番号 |
5415-78-1 |
|---|---|
分子式 |
C7H5Br2ClO |
分子量 |
300.37 g/mol |
IUPAC名 |
2,4-dibromo-6-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |
InChIキー |
JFODRSKAZPAWDP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1Br)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)




![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)



![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
